BenchChemオンラインストアへようこそ!

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

Lipophilicity Physicochemical profiling Medicinal chemistry

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696204-59-7) is a brominated 1,4-disubstituted-1H-1,2,3-triazole with molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol. The compound features an N1-methyl substituent that locks the triazole ring into the 1H-tautomeric form and a 3-bromo-2-methylpropyl side chain at the C4 position, providing a branched alkyl bromide handle for nucleophilic substitution or cross-coupling derivatization.

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
Cat. No. B13201194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole
Molecular FormulaC7H12BrN3
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCC(CC1=CN(N=N1)C)CBr
InChIInChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3
InChIKeyDGKIQAVEYVWUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole: Technical Baseline for Procurement and SAR-Driven Selection


4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696204-59-7) is a brominated 1,4-disubstituted-1H-1,2,3-triazole with molecular formula C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol . The compound features an N1-methyl substituent that locks the triazole ring into the 1H-tautomeric form and a 3-bromo-2-methylpropyl side chain at the C4 position, providing a branched alkyl bromide handle for nucleophilic substitution or cross-coupling derivatization [1]. Its computed LogP of 1.39 and topological polar surface area (TPSA) of 30.71 Ų position it within a favorable physicochemical range for medicinal chemistry building block applications, balancing adequate lipophilicity for membrane permeability with sufficient polarity to avoid poor aqueous solubility . The compound is commercially available at 95% purity from multiple vendors including Enamine, AKSci, and Leyan, and is catalogued as a research-grade synthetic intermediate .

Why 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole Cannot Be Replaced by a Closest Analog Without Revalidation


Within the family of bromoalkyl-1,2,3-triazole building blocks, small structural variations produce quantifiable differences in lipophilicity, steric environment, conformational flexibility, and electronic properties that directly impact downstream reactivity and biological performance. The target compound's branched 3-bromo-2-methylpropyl chain introduces a secondary carbon at the β-position relative to the electrophilic bromine, which meaningfully alters SN2 reaction kinetics compared to linear bromopropyl or bromomethyl analogs . Its N1-methyl regiochemistry locks in a dipole moment of approximately 4.38 D, in contrast to the N2-methyl regioisomer at ~0.22 D, producing divergent solubility and chromatographic behavior that can affect purification workflows and biological partitioning [1]. Furthermore, the 1,2,3-triazole core exhibits measurably lower affinity for cytochrome P450 heme iron compared to the isosteric 1,2,4-triazole scaffold, a class-level differentiator with implications for off-target pharmacology [2]. These multi-dimensional differences mean that substituting a near-neighbor analog without re-optimizing reaction conditions or re-assaying biological activity carries material risk of altered outcomes.

Quantitative Differentiation Evidence: 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole vs. Closest Analogs


LogP Differentiation: Branched Bromoalkyl Chain vs. Linear Bromopropyl Analog

The branched 3-bromo-2-methylpropyl substituent confers higher computed lipophilicity compared to the linear 3-bromopropyl analog. The target compound has a computed LogP of 1.3886, versus 1.1426 for 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole, representing a ΔLogP of +0.246 . This difference arises from the additional methyl branch on the alkyl chain. For comparison, the shorter bromomethyl analog has a LogP of only 0.71 (ΔLogP +0.68 vs. target), and 4-bromo-1-methyl-1H-1,2,3-triazole (bromine directly on the ring) has an estimated LogP of approximately 0.5 . These LogP differences are consequential for partitioning behavior in both synthetic (extractive workup, chromatographic retention) and biological (membrane permeability, protein binding) contexts.

Lipophilicity Physicochemical profiling Medicinal chemistry Building block selection

Steric and Conformational Differentiation: Branched vs. Linear Alkyl Spacer for Nucleophilic Substitution

The target compound features a secondary carbon at the β-position relative to the electrophilic bromine-bearing carbon (Br–CH₂–CH(CH₃)–CH₂–triazole), creating a sterically differentiated environment for nucleophilic substitution compared to both linear and shorter-chain analogs . This branching introduces steric hindrance near the reaction center that can modulate SN2 reaction rates: secondary alkyl halides typically undergo SN2 reactions 10²–10³ times slower than primary alkyl halides due to increased steric congestion in the transition state [1]. In contrast, 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole presents a purely primary alkyl bromide (Br–CH₂–CH₂–CH₂–triazole) with no branching, offering a less hindered electrophilic center. The 4-(bromomethyl) analog (Br–CH₂–triazole) offers the least steric hindrance but with only a single methylene spacer, limiting the distance between the triazole ring and the derivatization site. The target compound's 3 rotatable bonds (identical to the linear bromopropyl analog's 3, but vs. only 1 for bromomethyl) provide greater conformational flexibility while the methyl branch restricts certain low-energy conformations accessible to the linear chain,

SN2 reactivity Steric hindrance Synthetic intermediate Cross-coupling

1,2,3-Triazole vs. 1,2,4-Triazole Core: Reduced Cytochrome P450 Heme Affinity

Published thermodynamic and spectroscopic studies demonstrate that the 1,2,3-triazole ring has measurably lower affinity for cytochrome P450 heme iron compared to both imidazole and 1,2,4-triazole. Conner et al. (2012) showed that the lower affinity of 1,2,3-triazole for CYP heme iron 'includes a large unfavorable entropy term likely originating in solvent–1,2,3-TRZ interactions; the difference is not solely due to differences in the enthalpy of heme–ligand interactions' [1]. This finding provides a physicochemical rationale for the underrepresentation of 1,2,3-triazoles among CYP inhibitors relative to 1,2,4-triazoles and imidazoles. When this core-level property is combined with the N1-methyl substitution of the target compound (which quaternizes the N1 position and eliminates N–H hydrogen-bond donor capacity), the scaffold is further differentiated from its 4H-1,2,4-triazole isomer 3-(3-bromo-2-methylpropyl)-4-methyl-4H-1,2,4-triazole (CAS 1851443-83-8), which retains different ring electronics and a distinct nitrogen arrangement .

CYP inhibition Off-target liability Drug metabolism Triazole scaffold selection

N1-Methyl Regiochemistry: Dipole Moment and Basicity Differentiation from N2-Methyl Regioisomer

The N1-methyl substitution pattern of the target compound fixes the triazole in the 1H-tautomeric form, which has a measured dipole moment of approximately 4.38 D (for the parent 1H-1,2,3-triazole) and a pKa of 1.25 for the conjugate acid of 1-methyl-1H-1,2,3-triazole . In contrast, the N2-methyl regioisomer (2-methyl-2H-1,2,3-triazole) exhibits a dramatically lower dipole moment of approximately 0.22 D and is a much weaker base . The target compound's closest N2 regioisomeric analog, 4-(3-bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole, shares the same molecular formula and bromoalkyl substituent but would be expected to display profoundly different physicochemical properties due to this core regiochemical difference. The 1H-tautomer predominates in solution due to its higher dipole moment favoring solvation in polar media, whereas the 2H-tautomer predominates in the gas phase (>99.9%) [1]. This tautomeric control through N1-methylation ensures consistent solution-phase behavior critical for reproducible synthetic and assay outcomes.

Regiochemistry Dipole moment Chromatographic behavior Solubility

Alkyl Spacer Length: Bromine-to-Ring Distance Modulates Electronic Influence on C–Br Reactivity

The distance between the electron-withdrawing 1,2,3-triazole ring and the electrophilic C–Br bond is a determinant of the bromine leaving-group reactivity. In the target compound, the bromine is separated from the triazole C4 position by a 3-carbon branched chain (4 bonds: C4–CH₂–CH(CH₃)–CH₂–Br), which attenuates the inductive electron-withdrawing effect of the triazole ring on the C–Br bond compared to the bromomethyl analog where bromine is directly attached via a single methylene spacer (C4–CH₂–Br) . The ring-brominated analog 4-bromo-1-methyl-1H-1,2,3-triazole (CAS 13273-53-5), where bromine is directly attached to the triazole ring, represents the extreme case where the C–Br bond character is more vinylogous/aromatic, fundamentally altering its reactivity profile from nucleophilic substitution toward metal-catalyzed cross-coupling [1]. The target compound's 3-carbon branched spacer thus occupies an intermediate position: retaining sufficient alkyl bromide reactivity for SN2 chemistry while providing spatial separation that reduces direct electronic coupling between the triazole ring and the reaction center.

Electronic effects Leaving group reactivity SAR Building block design

Defined Application Scenarios for 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Reduced CYP Off-Target Liability

For drug discovery programs where the hit or lead series contains a 1,2,4-triazole or imidazole moiety and CYP inhibition has been flagged as a liability during in vitro ADME panels, replacing the core with a 1,2,3-triazole scaffold—as represented by the target compound—offers a structurally validated strategy to reduce heme iron coordination. The Conner et al. (2012) study provides thermodynamic evidence that 1,2,3-triazole has measurably lower CYP heme affinity than 1,2,4-triazole, driven by an unfavorable entropy term [1]. The target compound's N1-methyl group ensures tautomeric homogeneity, and its 3-bromo-2-methylpropyl handle enables late-stage diversification via nucleophilic substitution or metal-catalyzed coupling without introducing additional CYP-coordinating heterocycles. The LogP of 1.39 positions this building block in a range consistent with lead-like physicochemical properties (LogP < 3) suitable for further optimization .

Synthetic Methodology: Controlled SN2 Derivatization Requiring Intermediate Steric Hindrance

When synthesizing compound libraries where reaction selectivity between primary and secondary alkyl electrophiles is critical, the target compound's branched 3-bromo-2-methylpropyl chain provides a secondary β-carbon environment that modulates SN2 transition state energy. Compared to the fully unhindered 4-(bromomethyl) analog (1 rotatable bond, rapid SN2), the target compound offers attenuated yet still productive reactivity as a primary alkyl bromide with a nearby branched center, enabling chemoselective transformations where multiple electrophilic sites are present [1]. The 3 rotatable bonds further allow the bromoalkyl chain to adopt conformations that can either expose or partially shield the electrophilic carbon depending on solvent and temperature conditions .

Physicochemical Property Tuning: Increased Lipophilicity Without Aromatic Ring Addition

For programs needing to increase compound LogP without adding aromatic rings (which increase planarity, aromatic ring count, and potential for π-stacking-related off-target effects), the target compound's branched 3-bromo-2-methylpropyl chain delivers a LogP gain of +0.25 over the linear 3-bromopropyl analog and +0.68 over the bromomethyl analog, at the same or similar molecular weight [1]. This incremental lipophilicity increase, achieved through alkyl branching rather than aryl substitution, preserves three-dimensional character (fraction sp³) and rotatable bond count—parameters increasingly valued in contemporary drug design for improving clinical success rates .

Chemical Biology: Bioconjugation via Bromoalkyl Handle with Defined Triazole Dipole Orientation

In bioconjugation or chemical probe design where the orientation of the triazole dipole moment relative to the conjugated biomolecule is functionally important (e.g., affecting binding pocket complementarity or spectroscopic probe behavior), the N1-methyl regiochemistry of the target compound locks in the high-dipole 1H-tautomeric form (4.38 D) [1]. This contrasts sharply with N2-methyl analogs (~0.22 D) and with N-unsubstituted triazoles that exist as tautomeric mixtures. The target compound thus provides a structurally defined dipole vector for applications such as fluorescence probe design, where excited-state dipole moment changes govern solvatochromic responses, or for optimizing electrostatic complementarity in structure-based drug design .

Quote Request

Request a Quote for 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.